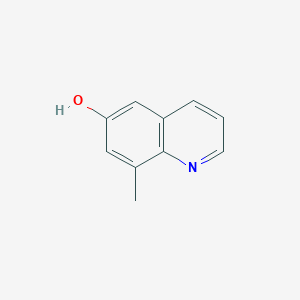

8-Methylquinolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9(12)6-8-3-2-4-11-10(7)8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINRMKYKNINTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methylquinolin 6 Ol and Its Derivatives

Established Synthetic Pathways to the 8-Methylquinolin-6-ol Core

The synthesis of the bicyclic quinoline (B57606) structure can be achieved through several established cyclocondensation reactions. The choice of method often depends on the availability of starting materials and the desired reaction efficiency.

The Skraup synthesis is a venerable method for creating quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To produce this compound, the reaction would necessitate an aniline precursor carrying the methyl and hydroxyl groups in the correct positions, namely 4-amino-3-methylphenol.

The reaction mechanism proceeds through several key stages:

Dehydration of glycerol by concentrated sulfuric acid to form acrolein. iipseries.org

A Michael (conjugate) addition of the aromatic amine (4-amino-3-methylphenol) to the acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration to form a dihydroquinoline intermediate.

Oxidation of the dihydroquinoline to yield the final aromatic quinoline product. iipseries.org

While effective, the Skraup synthesis is known for its vigorous and sometimes violent nature, requiring careful temperature control. wikipedia.orggoogle.com The conditions are harsh, utilizing strong acids at high temperatures, and can result in the formation of tarry byproducts, which can complicate purification. nih.gov

| Reaction Type | Precursors | Key Reagents | Outcome |

| Skraup Synthesis | 4-amino-3-methylphenol, Glycerol | Concentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Formation of the this compound core |

The Friedländer synthesis offers a more versatile and often milder alternative to the Skraup reaction. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgalfa-chemistry.com This reaction can be catalyzed by either acids or bases. jk-sci.comorganicreactions.org

For the synthesis of this compound, the required precursors would be:

A 2-aminoaryl ketone: 2-amino-5-hydroxyacetophenone.

A compound with an α-methylene group: Acetaldehyde.

The reaction mechanism involves an initial aldol condensation followed by a cyclodehydration to form the quinoline ring. alfa-chemistry.comorganic-chemistry.org The simplicity of operation and the ready availability of starting materials make the Friedländer synthesis a valuable tool in heterocyclic chemistry. jk-sci.com Variations have been developed using different catalysts, including Lewis acids and iodine, to improve yields and reaction conditions. wikipedia.org

| Reaction Type | Precursors | Catalyst Type | Outcome |

| Friedländer Synthesis | 2-amino-5-hydroxyacetophenone, Acetaldehyde | Acid (e.g., H₂SO₄, TsOH) or Base (e.g., NaOH, pyridine) | Construction of the this compound scaffold |

Beyond the classic named reactions, other cyclization strategies can be employed. The Doebner-von Miller reaction, a modification of the Skraup synthesis, uses α,β-unsaturated aldehydes or ketones instead of glycerol, which can provide more control over the substitution pattern on the pyridine (B92270) ring. nih.gov For instance, reacting 4-amino-3-methylphenol with methyl vinyl ketone could theoretically yield the target compound.

Another approach involves the intramolecular cyclization of a pre-formed precursor. This could involve synthesizing an aniline derivative with a side chain that can be induced to close into the second ring. These methods often provide a higher degree of control over the final structure.

| Method | Aniline Derivative | Annulation Partner | Conditions |

| Doebner-von Miller | 4-amino-3-methylphenol | Methyl vinyl ketone | Acidic (e.g., HCl, ZnCl₂) |

| Combes Synthesis | 4-amino-3-methylphenol | A β-diketone | Acid-catalyzed condensation and cyclization |

Derivatization Strategies for Functionalizing the this compound Scaffold

Once the this compound core is synthesized, its properties can be tuned through various derivatization reactions. The reactivity of the scaffold is dictated by the electron distribution of the quinoline ring system and the directing effects of the existing methyl and hydroxyl groups.

In general, electrophilic aromatic substitution on the quinoline ring occurs on the electron-rich benzene (B151609) portion rather than the electron-deficient pyridine portion. iipseries.org The most likely positions for substitution are C5 and C8. However, in this compound, the existing substituents strongly influence the regioselectivity.

The hydroxyl group at C6 is a powerful activating, ortho, para-directing group. The methyl group at C8 is a less powerful activating, ortho, para-directing group. The directing influence of the -OH group dominates, making the positions ortho to it (C5 and C7) the most susceptible to electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, likely at the C5 or C7 position.

Halogenation: Using reagents like Br₂ or Cl₂ to introduce a halogen atom, again favoring the C5 and C7 positions.

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid (-SO₃H) group.

| Reaction Type | Reagent | Potential Substitution Position(s) |

| Nitration | HNO₃ / H₂SO₄ | C5, C7 |

| Bromination | Br₂ / FeBr₃ | C5, C7 |

| Sulfonation | Fuming H₂SO₄ | C5, C7 |

Nucleophilic aromatic substitution on the quinoline ring is more difficult and typically occurs on the pyridine ring at the C2 and C4 positions, especially if a good leaving group is present. iipseries.org Direct nucleophilic substitution on the this compound scaffold is not straightforward. However, functional groups can be introduced that facilitate such reactions.

One strategy involves converting the hydroxyl group at C6 into a better leaving group (e.g., a tosylate), although this is generally difficult on electron-rich aromatic rings. A more viable approach involves first introducing a halogen at a reactive position (e.g., C4) through a multi-step synthesis, which can then be displaced by various nucleophiles.

Studies on the related compound 4-chloro-8-methylquinolin-2(1H)-one demonstrate that a chloro group at the C4 position is readily displaced by a variety of nucleophiles, including: mdpi.comresearchgate.net

Thiols and Thiolates: To form thioethers.

Hydrazine: To introduce a hydrazino group. mdpi.com

Azide ions: To form an azido derivative, which can be further reduced to an amine. researchgate.net

Amines: To perform amination reactions.

Additionally, the hydroxyl group at C6 can itself react as a nucleophile, for example, in Williamson ether synthesis to form alkoxy derivatives.

| Reaction Type | Substrate Modification | Nucleophile Example | Resulting Functional Group |

| Displacement of Halogen | Introduction of Cl at C4 | Hydrazine (H₂NNH₂) | 4-Hydrazino |

| Displacement of Halogen | Introduction of Cl at C4 | Sodium Azide (NaN₃) | 4-Azido |

| O-Alkylation | None (direct reaction) | Ethyl iodide (CH₃CH₂I) | 6-Ethoxy |

Oxidation Reactions of the Hydroxyl Group to Quinone Derivatives

The phenolic hydroxyl group on the 8-hydroxyquinoline (B1678124) scaffold, such as in this compound, is susceptible to oxidation, leading to the formation of quinone derivatives. These reactions are significant as quinones are an important class of compounds with diverse chemical and biological activities. The oxidation typically transforms the hydroxyl group and a corresponding hydrogen on the carbocyclic ring into a diketone structure, forming a quinoline-quinone.

One common approach involves the use of Fremy's salt (potassium nitrosodisulfonate), which is known for oxidizing phenols to quinones under mild conditions. mdpi.com Another effective method is the oxidation of related tetralone precursors with oxygen and a strong base like potassium t-butoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). mdpi.com This method has been applied to prepare hydroxynaphthoquinones, which are structurally analogous to the quinoline-quinones that would be formed from this compound. Additionally, hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene, have been successfully used to oxidize dihydroxynaphthalenes to the corresponding lawsone (2-hydroxy-1,4-naphthoquinone) derivatives. mdpi.com

Table 1: Oxidizing Agents for Hydroxy-Aromatic Compounds

| Oxidizing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Fremy's Salt (Potassium nitrosodisulfonate) | Phenols, Aniline derivatives | Quinones, Hydroxyquinones | mdpi.com |

| O2 / Potassium t-butoxide | α-Tetralones | Hydroxynaphthoquinones | mdpi.com |

| [Bis(trifluoroacetoxy)iodo]benzene | 1,3-Dihydroxynaphthalenes | Hydroxynaphthoquinones | mdpi.com |

Reduction Reactions of the Quinoline Ring

The quinoline ring system contains two distinct rings: a benzene ring and a pyridine ring. The reduction of this heterocyclic system can be controlled to selectively hydrogenate the pyridine portion, yielding tetrahydroquinoline derivatives. This transformation significantly alters the electronic and steric properties of the molecule.

Catalytic hydrogenation is the most common method for the reduction of the quinoline ring. researchgate.net This process typically involves reacting the quinoline derivative with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions (temperature, pressure) determines the extent and selectivity of the reduction.

Commonly used catalysts include platinum (Pt), palladium (Pd), and rhodium (Rh) on a solid support like carbon. The hydrogenation of a quinoline generally proceeds with the selective reduction of the nitrogen-containing ring because it is more electron-deficient than the benzene ring. For this compound, this would result in the formation of 8-methyl-1,2,3,4-tetrahydroquinolin-6-ol. It is important to note that other reduction methods might lead to a mixture of by-products, making catalytic hydrogenation a preferred, albeit sometimes expensive, choice for achieving clean conversion. researchgate.net

Mannich Reaction-Based Derivatization for 8-Hydroxyquinoline Scaffolds

The Mannich reaction is a powerful tool for the C-C bond formation and functionalization of the 8-hydroxyquinoline (8-HQ) scaffold. nih.govmdpi.com This three-component condensation reaction involves an active hydrogen compound (the 8-HQ), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov In the context of 8-HQ, the phenolic ring is activated towards electrophilic substitution, and the reaction typically occurs at the C-7 position, which is ortho to the activating hydroxyl group. acs.org

The essence of the reaction is the replacement of the active hydrogen at C-7 with an aminomethyl group or a substituted aminoalkyl moiety if an aldehyde other than formaldehyde is used. nih.gov This derivatization is a versatile method for introducing a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The reaction can be performed under various conditions, including at room temperature, at reflux, or under microwave irradiation, often resulting in good yields. researchgate.net

A diverse range of primary and secondary amines, both aliphatic and aromatic, can be utilized in the Mannich reaction with 8-HQ derivatives. nih.govnih.gov This flexibility allows for the creation of large libraries of compounds for various applications.

Table 2: Examples of Mannich Reaction on 8-Hydroxyquinoline Scaffolds

| 8-HQ Derivative | Aldehyde | Amine | Product Structure | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Formaldehyde | Octylamine | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| 5-Chloro-8-hydroxyquinoline | Paraformaldehyde | Ciprofloxacin | 5-Chloro-7-((4-(cyclopropyl...)-piperazin-1-yl)methyl)quinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoline | Benzaldehyde | Aniline | 7-(Phenyl(phenylamino)methyl)quinolin-8-ol | nih.gov |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and these methods are readily applicable to the 8-hydroxyquinoline framework. alfred.edu To utilize these reactions, the this compound structure must first be functionalized with a suitable leaving group, typically a halogen (e.g., Br, I) or a triflate.

Carbon-Carbon Bond Formation: The Suzuki cross-coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For instance, a bromo-substituted this compound could be reacted with various aryl or vinyl boronic acids to introduce new carbon-based substituents at specific positions on the quinoline ring. This approach offers a powerful way to synthesize complex derivatives with extended conjugation or specific steric properties. nih.gov

Carbon-Nitrogen Bond Formation: The formation of C-N bonds is crucial for synthesizing many biologically active molecules. alfred.edu The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine, providing a general route to N-aryl compounds. tcichemicals.com Another important method is the copper-catalyzed Ullmann condensation, which is also effective for coupling aryl halides with amines, particularly with the aid of specialized ligands like 8-hydroxyquinoline N-oxide. researchgate.net These reactions would allow for the introduction of various primary or secondary amines onto a halogenated this compound core.

Table 3: Cross-Coupling Reactions for Functionalizing Quinoline Scaffolds

| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Aryl Boronic Acid | Pd(OAc)2, Ligand, Base | C(aryl)-C(aryl) | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Catalyst, Ligand, Base | C(aryl)-N | tcichemicals.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoline scaffolds, including this compound, has traditionally relied on classic named reactions like the Skraup, Doebner–von Miller, and Friedländer syntheses, which often involve harsh conditions, strong acids, and toxic reagents. researchgate.net

Modern approaches seek to improve the environmental footprint of these syntheses. Key green strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethylene glycol. researchgate.net

Alternative Energy Sources: Employing microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.net

Catalysis: The development of novel catalysts, including heterogeneous catalysts or reusable ionic liquids, can improve efficiency and simplify product purification, minimizing waste. For example, reactions have been developed using catalysts like iodine or ceric ammonium nitrate in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, contribute to this goal.

These green methodologies offer pathways to synthesize this compound and its derivatives in a more sustainable, efficient, and environmentally friendly manner. researchgate.net

Large-Scale Synthetic Considerations and Process Optimization

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. Process optimization is a critical step in this scale-up.

Key considerations include:

Reagent and Catalyst Selection: On a large scale, the cost and availability of starting materials and catalysts become paramount. Expensive reagents like palladium catalysts, while effective, may need to be optimized for very low loadings or replaced with more economical alternatives (e.g., copper or iron catalysts). Catalyst recovery and recycling are also important economic and environmental considerations.

Solvent Choice and Management: The choice of solvent is dictated by factors such as reaction performance, cost, safety (flammability, toxicity), and ease of recovery and recycling. Processes that minimize solvent use or employ aqueous media are preferred.

Reaction Parameters: Optimizing parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and throughput while minimizing energy consumption and by-product formation. The development of robust reaction conditions that are tolerant to minor fluctuations is essential for consistent production.

Work-up and Purification: Laboratory purification methods like column chromatography are often not feasible or economical on a large scale. The process should be designed to yield a product that can be purified by crystallization, distillation, or extraction. This often requires careful control of the final reaction step to minimize impurities.

Process Safety: A thorough hazard analysis must be conducted to identify potential risks, such as exothermic reactions, formation of unstable intermediates, or handling of toxic or flammable materials. Appropriate engineering controls must be implemented to ensure safe operation.

Waste Management: The environmental impact of the process must be assessed, and strategies for minimizing and treating waste streams must be developed in accordance with regulations.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While information exists for related isomers and derivatives, such as 8-methylquinoline (B175542) and various 8-hydroxyquinolines, this data is not directly applicable due to the significant influence of substituent positioning on spectroscopic properties.

The user's request for a detailed article focusing solely on this compound, complete with specific data tables for ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy, cannot be fulfilled with scientific accuracy at this time. Generating such an article would require access to primary research data from the synthesis and characterization of this particular compound, which does not appear to have been published in the available resources.

Information was found for a related derivative, 3-bromo-8-methylquinolin-6-ol , including some ¹H NMR data. For instance, one study reported the following proton NMR signals in DMSO-d₆: δ 9.06 (d, J = 2.1 Hz, 1H), 8.54 (d, J = 2.2 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.99 (d, J = 2.1 Hz, 1H), and 2.64 (s, 3H) thieme-connect.com. Another patent reported similar, though slightly different, values for the same compound: δ 8.61 (1H, d), 8.38 (1H, d), 7.15 (1H, d), 6.91 (1H, d), and 2.56 (3H, s) google.com. However, this information is insufficient to construct the detailed article as outlined, as it pertains to a derivative and lacks the required ¹³C NMR, IR, and Raman data for the parent compound.

Therefore, a complete and accurate article on the advanced spectroscopic characterization of this compound cannot be generated as per the provided instructions due to the absence of the necessary experimental data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methylquinolin 6 Ol and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Electronic Absorption Characteristics

The electronic absorption spectrum of 8-Methylquinolin-6-ol is predicted to be characteristic of the hydroxyquinoline chromophore, dominated by π → π* and n → π* electronic transitions. Quinoline (B57606) and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. For the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), absorption bands are observed that are sensitive to substitution and solvent environment.

Based on analogs, the spectrum of this compound in a non-polar solvent would likely display two main absorption regions. The higher energy bands, typically found below 250 nm, are assigned to π → π* transitions within the quinoline ring system. A lower energy band, appearing at longer wavelengths (likely in the 300-350 nm range), is attributed to a combination of π → π* and n → π* transitions. The n → π* transition involves the non-bonding electrons on the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group. The presence of the methyl group at the 8-position and the hydroxyl group at the 6-position will modulate the precise energies of these transitions compared to the parent quinoline structure. The electron-donating nature of both the hydroxyl and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

| Compound | Solvent | λmax (nm) | Transition Type |

| 8-Hydroxyquinoline | Methanol | ~242, ~255, ~308, ~319 | π → π, n → π |

| 6-Hydroxyquinoline (B46185) | Various | ~250-350 | π → π, n → π |

| 8-Methylquinoline (B175542) | Various | ~230, ~280, ~310 | π → π* |

Note: The table presents typical absorption data for related compounds to infer the expected characteristics of this compound.

Solvatochromism Studies

Solvatochromism, the change in the position of UV-Vis absorption bands with varying solvent polarity, is a well-documented phenomenon for hydroxyquinoline derivatives and is anticipated for this compound. The extent and direction of the spectral shifts provide insight into the change in the molecule's dipole moment upon electronic excitation.

For hydroxyquinolines, a positive solvatochromic effect (a bathochromic or red shift with increasing solvent polarity) is often observed for the lowest energy absorption band. This indicates that the excited state is more polar than the ground state. The hydroxyl group and the nitrogen atom in the quinoline ring can engage in hydrogen bonding with protic solvents like ethanol (B145695) or methanol. These specific solute-solvent interactions can lead to significant spectral shifts compared to aprotic solvents of similar polarity.

In a study of a related compound, 1-(((4-bromophenyl) amino) (4-methoxyphenyl) methyl)-6-hydroxyquinoline-2 (1H)-one, the absorption peak was largely unaffected by solvent polarity, but the fluorescence peak showed a significant redshift, indicating a greater dipole moment in the excited state researchgate.net. It is reasonable to predict that this compound would exhibit noticeable solvatochromism, with its absorption maxima shifting to longer wavelengths as the polarity of the solvent increases, particularly in solvents capable of hydrogen bonding.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₉NO), the nominal molecular weight is 159 amu.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion (M⁺˙), allowing for the unambiguous determination of its elemental composition. The calculated exact mass for C₁₀H₉NO is 159.06841 Da.

Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be dictated by the stability of the quinoline ring system and the influence of the methyl and hydroxyl substituents. Key fragmentation pathways for related quinolines can be used to predict the behavior of this compound:

Loss of CO: A common fragmentation for phenolic compounds, which would lead to a fragment ion at m/z 131.

Loss of a hydrogen radical (H•): A peak at m/z 158 ([M-H]⁺) may be observed, arising from the loss of the hydroxyl proton.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in an ion at m/z 144.

Ring Fragmentation: Subsequent fragmentations would involve the characteristic breakdown of the bicyclic quinoline core.

For comparison, the mass spectrum of 8-methylquinoline (m/z 143) shows a strong molecular ion peak, with major fragments at m/z 142 (loss of H•) and 115 nih.govresearchgate.net. The presence of the hydroxyl group in this compound introduces new fragmentation pathways, primarily the loss of CO.

| Ion/Fragment | Proposed Formula | Calculated m/z | Description |

| [M]⁺˙ | C₁₀H₉NO⁺˙ | 159.07 | Molecular Ion |

| [M-H]⁺ | C₁₀H₈NO⁺ | 158.06 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | C₉H₆NO⁺ | 144.04 | Loss of a methyl radical |

| [M-CO]⁺˙ | C₉H₉N⁺˙ | 131.07 | Loss of carbon monoxide |

Note: This table presents predicted fragmentation data for this compound based on known fragmentation rules for analogous structures.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

Solid-State Structural Determination

The molecule is expected to be largely planar due to the aromatic nature of the fused quinoline ring system. The hydroxyl group at position 6 and the methyl group at position 8 will lie in or very close to the plane of the rings. Key structural parameters that would be determined from an SCXRD experiment include:

Crystal System and Space Group: Describing the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the covalent bonds within the molecule, confirming the quinoline framework and the positions of the substituents.

Torsion Angles: Defining the planarity of the molecule.

For example, a monoclinic polymorph of 8-hydroxyquinoline crystallizes in the P2₁/n space group and exhibits a planar molecular structure nih.gov. It is plausible that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For this compound, the following intermolecular interactions are expected to be significant in its crystal packing:

Hydrogen Bonding: The most significant directional interaction would likely be O–H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This is a common and structure-directing motif in hydroxyquinolines nih.gov.

π–π Stacking: The planar aromatic quinoline rings are expected to stack with each other, contributing significantly to the crystal's stability. These interactions would be visible on a Hirshfeld shape-index map as characteristic red and blue triangles.

C–H···π Interactions: Hydrogen atoms, particularly those on the aromatic rings and the methyl group, can interact with the electron-rich π-system of adjacent molecules.

Fluorescence and Photophysical Properties

The fluorescence and photophysical behavior of quinoline derivatives are central to their application in sensors, organic light-emitting diodes (OLEDs), and biological imaging. These properties are highly sensitive to the molecular structure, including the position and nature of substituents, as well as the surrounding solvent environment. The parent compound, 8-hydroxyquinoline, is known to be weakly fluorescent due to an excited-state intermolecular proton transfer (ESPT) from the hydroxyl group to the nitrogen atom of the pyridine ring. rroij.com This process provides a non-radiative decay pathway for the excited state. mdpi.com Upon chelation with metal ions or substitution on the hydroxyl group, this ESPT process is inhibited, often leading to a significant enhancement in fluorescence emission. rroij.commdpi.com

Emission Characteristics and Quantum Yield Determination

The emission spectra of 8-hydroxyquinoline and its derivatives are characterized by broad emission bands, the position and intensity of which are strongly influenced by the solvent polarity and the potential for hydrogen bonding. niscpr.res.in For instance, 8-hydroxyquinoline exhibits dual fluorescence in various solvents, with emission bands in the 330-410 nm region, suggesting the presence of multiple emitting species in equilibrium. niscpr.res.in

Methyl substitution on the quinoline ring can further modulate these properties. While specific data for this compound is unavailable, studies on related isomers provide insight. For example, a zinc complex of 2-methyl-8-quinolinol was found to exhibit a broad photoluminescence peak centered at 552 nm in the solid state. ijcce.ac.ir The introduction of different substituents can lead to shifts in the emission wavelength and changes in fluorescence intensity. researchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure and environment. For many 8-hydroxyquinoline derivatives, the quantum yield is low in the absence of metal ions but increases upon complexation. rroij.comrsc.org A study on a Zn(II) complex with 2-methyl-8-quinolinol reported an absolute solid-state quantum yield of 0.57, highlighting the significant luminescence enhancement upon metal coordination. ijcce.ac.ir

Table 1: Representative Emission Characteristics of 8-Hydroxyquinoline Derivatives

| Compound/Complex | Solvent/State | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) |

| 8-Hydroxyquinoline | Ethylene Glycol / DMSO | 290 | 365 and 410 | Varies with solvent |

| 8-Hydroxyquinoline | Dioxane / Propanol | 290 | 340 | Low |

| Zn(II) complex of 2-methyl-8-quinolinol | Solid-State | 405 | 552 | 0.57 |

Excited State Lifetime Measurements

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of photophysical processes, including fluorescence and energy transfer. For isolated 8-hydroxyquinoline, femtosecond pump-probe experiments have revealed a rapid decay of the excited state within 0.37 picoseconds, a process influenced by the intramolecular hydrogen bond. nih.gov In contrast, the 6-hydroxyquinoline isomer shows a much longer decay time of 10.4 picoseconds. nih.gov

For derivatives, the lifetime can be significantly longer. For example, fluorescence lifetime values for a zinc complex of an 8-hydroxyquinoline derivative were found to vary from 13 to 17 nanoseconds, indicating that the complex remains in the excited state for a longer duration, which is favorable for luminescence applications. researchgate.net

Table 2: Excited-State Lifetime Data for Quinoline Derivatives

| Compound/Complex | Method | Lifetime (τ) |

| Isolated 8-Hydroxyquinoline | Pump-probe spectroscopy | 0.37 ps |

| Isolated 6-Hydroxyquinoline | Pump-probe spectroscopy | 10.4 ps |

| Zinc complex of an 8-hydroxyquinoline derivative | Fluorescence Lifetime Measurement | 13 - 17 ns |

Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer - FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor fluorophore transfers its energy to a ground-state acceptor molecule in close proximity (typically 1-10 nm). The efficiency of this process is acutely dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

Quinoline derivatives, with their tunable photophysical properties, can act as effective components in FRET-based systems, such as biosensors. While specific FRET studies involving this compound are not documented, research on other derivatives illustrates their potential. In one study, the interaction between 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol and bovine serum albumin (BSA) was investigated. The quenching of BSA's intrinsic fluorescence (donor) in the presence of the quinoline derivative (acceptor) was analyzed using FRET calculations. This analysis determined the distance between the donor (tryptophan residues in BSA) and the acceptor to be in the range of 2.14 to 2.30 nm, confirming a static quenching mechanism via energy transfer.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of chemical compounds. Studies on 8-hydroxyquinoline have shown that it undergoes an irreversible oxidation process. electrochemsci.org The CV measurements typically show a single, well-defined anodic (oxidation) peak. electrochemsci.orgbilkent.edu.tr The potential at which this peak occurs is dependent on the pH of the solution; as the pH increases, the peak potential shifts to more negative values. electrochemsci.org This behavior is characteristic of redox processes involving protons. The oxidation is proposed to be a two-electron process, which can lead to the formation of dimers and polymers on the electrode surface upon continuous cycling. electrochemsci.org

The presence of a methyl group can influence the electrochemical behavior. While CV data for this compound is not available, studies on other quinoline derivatives indicate that substituents can alter the oxidation and reduction potentials. For instance, the presence of electron-donating groups like methyl generally makes the compound easier to oxidize (i.e., oxidation occurs at a less positive potential).

Table 3: Representative Cyclic Voltammetry Data for 8-Hydroxyquinoline

| Compound | Electrode | Medium | Observation |

| 8-Hydroxyquinoline | Glassy Carbon Paste Electrode | Britton-Robinson Buffer / Methanol | A single, irreversible oxidation peak. |

| 8-Hydroxyquinoline | Modified Glassy Carbon Electrode | Britton-Robinson Buffer (pH 2.0) | Enhanced oxidation peak current compared to unmodified electrode. |

Coordination Chemistry of 8 Methylquinolin 6 Ol As a Ligand

Ligand Design Principles for 8-Methylquinolin-6-ol

This compound is a derivative of quinoline (B57606), possessing two potential donor atoms for metal coordination: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. In ligand design, the spatial arrangement of these donor atoms is critical for forming stable metal chelates.

Unlike its extensively studied isomer, 8-hydroxyquinoline (B1678124), where the nitrogen and oxygen atoms are positioned to form a stable five-membered ring upon chelation with a metal ion, this compound presents a different geometric arrangement. The coordination of a metal ion to the nitrogen at position 1 and the oxygen at position 6 would necessitate the formation of a seven-membered ring. Such rings are generally less stable than five- or six-membered chelate rings due to increased ring strain. This inherent structural feature may explain the limited research into its coordination capabilities.

Furthermore, the presence of a methyl group at the 8-position introduces steric hindrance near the nitrogen donor atom. This bulkiness could further impede the approach and binding of metal ions, potentially influencing the stoichiometry and geometry of any resulting complexes. The design principles for this ligand would therefore need to account for a less favorable chelation geometry and significant steric effects compared to the archetypal 8-hydroxyquinoline.

Synthesis and Characterization of Metal Chelates with this compound

The synthesis of metal complexes with quinolinol-type ligands typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or a solvent mixture. The reaction is often carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the hydroxyl group, which is necessary for coordination. researchgate.netrdd.edu.iq The resulting metal chelates often precipitate from the solution upon cooling and can be isolated by filtration.

Transition metals are frequently used to form complexes with N,O-donor ligands. For bidentate ligands like those in the hydroxyquinoline family, the most common stoichiometric ratio is 1:2 (metal:ligand), leading to the formation of neutral ML₂ complexes with divalent metal ions (M²⁺) or 1:3 (metal:ligand) for trivalent ions like Fe(III). scispace.com These reactions typically yield solid, colored complexes that are often insoluble in water but soluble in organic solvents like DMSO or DMF. rdd.edu.iq

Table 1: Hypothetical Properties of Transition Metal Complexes with Quinolinol-Type Ligands

| Metal Ion | General Formula | Probable Geometry | Magnetic Moment (B.M.) |

| Copper(II) | [Cu(L)₂] | Distorted Octahedral/Square Planar | ~1.8 - 2.2 |

| Nickel(II) | [Ni(L)₂]·2H₂O | Octahedral | ~2.9 - 3.4 |

| Cobalt(II) | [Co(L)₂]·2H₂O | Octahedral | ~4.3 - 5.2 |

| Manganese(II) | [Mn(L)₂] | Octahedral | ~5.6 - 6.1 |

| Zinc(II) | [Zn(L)₂] | Octahedral | Diamagnetic |

| Iron(III) | [Fe(L)₃] | Octahedral | ~5.9 |

Note: This table is illustrative, based on typical data for 8-hydroxyquinoline derivatives. 'L' represents the deprotonated quinolinol ligand.

Mixed-ligand complexes are coordination compounds in which a central metal ion is bound to two or more different types of ligands. chemmethod.com The synthesis of such complexes involving a quinolinol derivative typically follows a stepwise approach. First, a 1:1 complex between the metal ion and the primary ligand (e.g., this compound) is formed. Subsequently, a secondary ligand, such as an amine (e.g., 2-picoline), a Schiff base, or another chelating agent, is introduced into the reaction mixture. rdd.edu.iqrdd.edu.iq The formation of mixed-ligand complexes can fine-tune the electronic, steric, and biological properties of the resulting compound. These complexes often have the general formula [M(L)(L')Cl₂] or [M(L)(L')], where L is the primary quinolinol ligand and L' is the secondary ligand. chemmethod.com

The structural elucidation of newly synthesized metal complexes relies on a combination of spectroscopic and analytical methods. libretexts.org

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the frequency of the C=N stretching vibration and the disappearance or shift of the O-H stretching band in the complex's spectrum compared to the free ligand confirm the involvement of the quinoline nitrogen and hydroxyl oxygen in metal binding. arabjchem.org

Reflectance/Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. The position and number of d-d transition bands can help distinguish between octahedral, tetrahedral, or square planar arrangements around the central metal ion. rdd.edu.iq

Magnetic Properties: Measuring the magnetic susceptibility of a complex at room temperature helps determine the number of unpaired electrons on the metal ion. This data is crucial for inferring the metal's oxidation state and the complex's geometry (e.g., high-spin vs. low-spin octahedral). core.ac.uk

Conductivity Measurements: Molar conductivity measurements in solvents like DMSO or DMF are used to determine whether the complexes are electrolytic or non-electrolytic in nature. Low conductivity values typically suggest neutral complexes. ekb.eg

Role of Metal Chelation in Modulating Chemical and Biological Activities

The biological activity of many organic compounds can be significantly enhanced upon chelation with metal ions. nih.gov This principle is well-documented for 8-hydroxyquinoline and its derivatives, which exhibit a range of antimicrobial, anticancer, and antineurodegenerative properties that are often amplified in their metal complexes. tandfonline.comdovepress.com

According to Tweedy's chelation theory, the formation of a metal chelate can increase the lipophilicity of the ligand. The neutral charge of a 1:2 metal-ligand complex allows it to more easily penetrate the lipid layers of microbial cell membranes. Once inside the cell, the complex can dissociate, releasing the metal ion and the ligand, which can then interfere with essential cellular processes. For instance, the metal ion might block the active sites of enzymes, or the ligand itself might disrupt cellular function. researchgate.net The chelation process can also influence redox properties and the ability to generate reactive oxygen species, which is a mechanism implicated in the anticancer activity of some metal complexes. nih.gov

Applications of this compound Metal Complexes

While no specific applications for metal complexes of this compound are documented, the broader family of 8-hydroxyquinoline metal complexes has found use in numerous fields:

Medicinal Chemistry: As antimicrobial and anticancer agents. nih.govmdpi.com

Fluorescent Chemosensors: For the detection of specific metal ions like Zn²⁺ and Al³⁺, as chelation often enhances fluorescence. scispace.com

Analytical Chemistry: As reagents for the gravimetric analysis and separation of metal ions. scispace.com

Materials Science: In the development of Organic Light-Emitting Diodes (OLEDs), where complexes like aluminum tris(8-hydroxyquinoline) (Alq₃) are used as electron transport and emissive materials. scispace.com

The potential for any future applications of this compound complexes would depend on their stability, solubility, and specific physicochemical properties, which remain to be investigated.

Catalysis

There is a notable absence of published research detailing the catalytic applications of metal complexes formed with this compound as a ligand. While numerous studies have explored the catalytic prowess of complexes involving other isomers, such as methyl-substituted 8-hydroxyquinolines and 8-methylquinoline (B175542) itself, these findings cannot be directly attributed to this compound.

The broader class of 8-hydroxyquinoline derivatives has been shown to form complexes that are active in various catalytic transformations, particularly oxidation reactions. For instance, vanadium(IV) complexes with different methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com Similarly, transition metals like rhodium and cobalt have been employed to catalyze the C-H activation of 8-methylquinoline for various functionalization reactions. researchgate.netnih.govacs.org However, specific data on the catalytic performance of this compound complexes, including reaction yields, turnover numbers, or substrate scope, remains uncharacterised in the available scientific literature.

Materials Science Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Chemosensors)

Analogous to the field of catalysis, there is a lack of specific research on the application of this compound in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and chemosensors.

The parent compound, 8-hydroxyquinoline, and its various derivatives are renowned for their use in materials science. nih.govscispace.com Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology, valued for their electroluminescent properties and thermal stability. digitellinc.comresearchgate.net Furthermore, the inherent fluorescent properties of 8-hydroxyquinoline derivatives and their metal complexes make them excellent candidates for chemosensors, capable of detecting specific metal ions through changes in their optical properties. nih.govresearchgate.net

Research into other isomers, such as 2-methyl-8-quinolinol, has shown promise in OLED applications. For example, a zinc(II) complex of 2-methyl-8-quinolinol has been synthesized and used to achieve green electroluminescence in OLED devices. ijcce.ac.irijcce.ac.ir This demonstrates that the position of the methyl substituent on the quinoline framework significantly influences the material's properties. However, without specific studies on the 8-methyl-6-ol isomer, its potential performance in OLEDs—including luminescence data, quantum yields, and device efficiency—remains unknown.

Similarly, while the broader family of quinoline-based compounds has been explored for designing chemosensors for various ions, nih.govnih.gov there are no available studies that characterize the specific sensing capabilities of this compound towards any particular analyte.

Medicinal Chemistry Research: 8 Methylquinolin 6 Ol As a Privileged Scaffold

Scaffold Optimization and Derivatization for Enhanced Bioactivity

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a versatile platform for medicinal chemists due to its multiple active sites for chemical modification, particularly at the C-2, C-5, and C-7 positions. nih.gov Optimization of this scaffold involves creating libraries of derivatives to explore a wide chemical space and identify compounds with improved potency and selectivity.

One common derivatization strategy is the Mannich reaction, which involves the aminoalkylation of the acidic proton at the C-7 position of the 8-hydroxyquinoline ring. This reaction is used to introduce a variety of substituents, particularly tertiary amines, leading to the synthesis of 8-hydroxyquinoline-derived Mannich bases. nih.gov Another approach is the Betti reaction, a formic acid-mediated coupling with various aromatic primary amines and (hetero)aromatic aldehydes, which has been used to construct large libraries of 8-HQ analogs for screening. nih.gov

Structure-Activity Relationship (SAR) Studies of 8-Methylquinolin-6-ol Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that systematically investigates how changes in a molecule's structure affect its biological activity. oncodesign-services.com For 8-hydroxyquinoline derivatives, SAR studies have been instrumental in identifying key structural features that govern their therapeutic potential.

The biological activity of 8-hydroxyquinoline derivatives can be significantly modulated by the type and position of substituents on the quinoline (B57606) ring. nih.gov

Substitution at C-5: Introducing electron-withdrawing groups, such as a chloro-substituent, at the R5 position has been shown to improve the anticancer activity of 8-hydroxyquinoline-derived Mannich bases. nih.gov Conversely, adding a sulfonic acid group at this position can decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

Substitution at C-7: The nature of the amine in Mannich bases substituted at the C-7 position plays a crucial role in their activity against multidrug-resistant (MDR) cancer cells. Derivatives with cyclic alkylamines like pyrrolidine (B122466) and piperidine (B6355638) often show significant MDR-selective toxicity. nih.gov In contrast, introducing additional heteroatoms, as seen in morpholine (B109124) and piperazine (B1678402) derivatives, tends to decrease this selective toxicity. nih.gov

Substitution at C-6 (Phenolic Hydroxyl Group): The hydroxyl group at the C-6 position (or C-8 in the parent 8-HQ) is vital for metal chelation. nih.gov Replacing the hydrogen of this hydroxyl group with other substituents is expected to impact bioactivity. For instance, forming a glycosidic linkage at this position can impede metal ion chelation due to steric hindrance, potentially reducing activity unless other favorable interactions are introduced. nih.gov

The table below summarizes the effect of different substituents on the anticancer activity of 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound/Derivative | Substituent(s) | Target Cell Line(s) | Observed Activity (IC50) |

| 6-chloro-analogs | Cl at C-6 | MCF-7, HCT 116, HepG2, A549 | Most active in the series nih.gov |

| 9-methyl-analogs | CH3 at C-9 | MCF-7, HCT 116, HepG2, A549 | Least potent in the series nih.gov |

| Glycoconjugate (R=H, R1=H, R2=OAc) | Glycosidic linkage | Hela, HCT 116, MCF-7 | Most active among tested glycoconjugates (IC50: 30.98, 22.7, 4.12 µM respectively) nih.gov |

| Mannich Bases with Pyrrolidine/Piperidine | Cyclic alkylamine at C-7 | MDR Cancer Cells (MES-SA/Dx5) | Comparable MDR-selective toxicity nih.gov |

| Mannich Bases with Morpholine/Piperazine | Heteroatom-containing amine at C-7 | MDR Cancer Cells (MES-SA/Dx5) | Decreased MDR-selective toxicity nih.gov |

The physicochemical properties of lipophilicity and acidity (pKa) are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. Modifications to the 8-hydroxyquinoline scaffold can fine-tune these parameters.

Lipophilicity: The introduction of halogen atoms as substituents has been shown to increase the lipophilicity of 8-hydroxyquinoline derivatives. nih.gov Lipophilicity, often expressed as log P, influences a compound's ability to cross biological membranes and interact with target proteins. researchgate.net Methoxy groups can also increase a compound's lipophilicity, potentially enhancing its interaction with biological membranes. researchgate.net

Protonation State (pKa): The pKa values of the hydroxyl group and the quinoline nitrogen are crucial for the metal-chelating ability of 8-hydroxyquinolines. nih.govacs.org Introducing electron-withdrawing or -donating substituents alters these pKa values. nih.gov Studies have revealed a direct relationship between the deprotonation characteristics and the MDR-selective toxicity of these compounds. Specifically, multidrug-resistant cells become more sensitive to the compounds as the pKa values of the hydroxyl group or the quinoline nitrogen decrease. acs.org This suggests that subtle differences in metal chelation properties, governed by the pKa, can significantly impact the anticancer activity. nih.govacs.org

The table below illustrates the relationship between pKa values and toxicity in drug-sensitive versus multidrug-resistant cancer cell lines for a series of 8-hydroxyquinoline derivatives.

| Cell Line | Relationship between pKa and Toxicity (IC50) |

| MES-SA (P-gp negative, drug-sensitive) | Toxicity is largely unaffected by different pKa values. acs.org |

| MES-SA/Dx5 (multidrug-resistant) | Cells become increasingly sensitive as the pKa values of the hydroxyl group or the quinoline nitrogen are decreased. acs.org |

Rational Design of this compound Analogues for Specific Therapeutic Targets

Rational drug design involves creating new molecules with a specific biological target in mind, based on an understanding of the molecule's mechanism of action and its SAR. ijnrd.org The 8-hydroxyquinoline scaffold has been the subject of rational design efforts for various therapeutic areas.

For instance, based on initial findings of MDR-selective activity, researchers have rationally designed and synthesized 8-hydroxyquinoline-derived Mannich bases to specifically target multidrug-resistant cancer cells. nih.gov By systematically modifying the amine substituent at the C-7 position and the substituent at the C-5 position, they could optimize for selective toxicity against cancer cells that overexpress efflux pumps like P-glycoprotein. nih.govacs.org

In another example, the 8-HQ scaffold was optimized for cytoprotective activity with potential applications in central nervous system (CNS) disorders. nih.gov A large library of derivatives was constructed and screened, leading to the identification of potent compounds that could find use in treating neurodegenerative diseases, which often have a multifactorial nature. nih.gov These efforts highlight how the 8-hydroxyquinoline core can be rationally modified to create analogues tailored for specific and complex diseases.

Prodrug Development Strategies (e.g., Glucoconjugates of 8-Hydroxyquinolines)

A prodrug is an inactive or less active compound that is converted into the active drug within the body. ijnrd.orgmdpi.com This strategy is often used to overcome issues like poor solubility, low bioavailability, or off-target toxicity. mdpi.comnih.gov

For 8-hydroxyquinolines, which can have adverse effects due to nonspecific metal chelation, prodrug strategies are particularly attractive. nih.gov One prominent strategy is the development of glucoconjugates, where a glucose molecule is attached to the 8-hydroxyquinoline scaffold, often at the phenolic hydroxyl group. researchgate.netnih.gov

The rationale for this approach, especially in cancer therapy, is based on the "Warburg effect," where many cancer cells exhibit increased glucose uptake and glycolysis compared to normal cells. researchgate.netnih.gov These cancer cells often overexpress glucose transporters (GLUTs). nih.gov A glucoconjugate of an 8-hydroxyquinoline can be selectively taken up by cancer cells via these transporters. researchgate.net Once inside the cell, specific enzymes like β-glucosidase, which can also be overexpressed in tumor tissues, cleave the glycosidic bond, releasing the active 8-hydroxyquinoline drug locally at the target site. researchgate.netnih.govnih.gov This targeted release enhances efficacy against cancer cells while reducing systemic toxicity. researchgate.netnih.gov

For example, a clioquinol (B1669181) glucoconjugate, 5-chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside, was synthesized and showed antiproliferative activity against tumor cell lines in the presence of copper(II) ions after being cleaved by β-glucosidase. researchgate.netnih.gov

No Mechanistic Biological Studies Found for this compound Derivatives

Following a comprehensive review of available scientific literature, no mechanistic biological studies specifically investigating derivatives of the chemical compound “this compound” have been identified. The requested article, which was to be structured around detailed molecular and enzymatic studies of these specific derivatives, cannot be generated due to the absence of published research on this subject.

Extensive searches for "this compound" and its derivatives did not yield any relevant studies that would allow for the creation of content for the specified outline, which included:

Mechanistic Biological Studies of 8 Methylquinolin 6 Ol Derivatives

Enzymatic Inhibition Studies

MetAP-2 and NMT Inhibition

While there is a substantial body of research on other quinoline (B57606) derivatives, particularly those of 8-hydroxyquinoline (B1678124), this information falls outside the strict scope of the request, which was to focus solely on derivatives of 8-Methylquinolin-6-ol. Adherence to the provided instructions precludes the inclusion of data from related but distinct chemical entities.

Therefore, at this time, it is not possible to produce a scientifically accurate article that fulfills the specific requirements of the user's request. Further research into this particular class of compounds would be necessary before such an article could be written.

Receptor Interaction and Signaling Pathway Modulation

Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation

The calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial mediator in the physiology of numerous cell types nih.gov. Activation of this pathway involves the calcium-regulated phosphatase, calcineurin, which dephosphorylates NFAT transcription factors. This dephosphorylation triggers their translocation into the nucleus, where they can activate or repress target genes nih.gov. In the context of endometrial cells, for instance, this pathway can be activated by G protein-coupled receptors, leading to an increase in intracellular calcium. This activates calcineurin, which then dephosphorylates cytoplasmic NFAT, allowing it to migrate to the nucleus and induce the transcription of target genes like IL-8 nih.govresearchgate.net. NFAT-induced transcription often occurs in conjunction with other transcription factors, such as Activator Protein 1 (AP-1), to achieve full gene transactivation nih.gov. While this pathway is a known target for various compounds, direct mechanistic studies detailing the specific modulation of the NFAT pathway by this compound or its close derivatives are not extensively detailed in current research. However, the known ability of quinoline derivatives to interact with biological systems suggests this pathway could be a potential area for future investigation.

Positive Transcription Elongation Factor b (P-TEFb) Release from 7SK snRNP Complex

Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin T1 (CycT1) or Cyclin T2 and Cyclin-Dependent Kinase 9 (CDK9), is a key regulator of eukaryotic transcription elongation nih.govembopress.orgresearchgate.net. It functions by phosphorylating negative elongation factors and the C-terminal domain of RNA polymerase II, thereby releasing it from promoter-proximal pausing nih.govembopress.org. A significant portion of P-TEFb in growing cells is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex nih.govresearchgate.net. This inactive complex also contains the 7SK snRNA, HEXIM1 or HEXIM2, methyl phosphate-capping enzyme (MePCE), and La-related protein 7 (LARP7) nih.govresearchgate.net.

The release of P-TEFb from this inhibitory 7SK snRNP complex is a critical activation step for transcriptional elongation nih.gov. Various viral and cellular activators, such as HIV-1 Tat and Brd4, can directly induce the release of P-TEFb from the 7SK snRNP nih.gov. This release allows the now-active P-TEFb to participate in gene expression. The equilibrium between the active, free P-TEFb and the inactive, 7SK snRNP-bound form is crucial for maintaining cellular homeostasis and controlling cell growth and proliferation nih.govresearchgate.net. Although this pathway is a critical control point in transcription, direct evidence from mechanistic studies demonstrating that this compound or its derivatives directly cause the release of P-TEFb from the 7SK snRNP complex has not been specifically reported.

General Interaction with Specific Enzymes or Receptors

The biological activity of 8-hydroxyquinoline derivatives is often linked to their interaction with metalloenzymes, a process driven by their potent metal-chelating properties nih.gov. By binding to essential metal ions that serve as cofactors for these enzymes, these compounds can modulate their activity. A notable example of such a target is ribonucleotide reductase, an enzyme critical for DNA synthesis, which is a known target for other classes of anticancer metal-chelating compounds nih.gov. The perturbation of intracellular metal homeostasis by these derivatives can thus lead to the inhibition of key enzymatic processes that are vital for cell function and proliferation nih.gov.

Metal Ion Homeostasis Perturbation via Chelation

8-Hydroxyquinoline (8HQ) and its derivatives are well-established as potent metal chelating agents, a characteristic that forms the basis for many of their biological activities dovepress.comresearchgate.nettandfonline.com. Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy form is capable of forming stable complexes with divalent metal ions through chelation tandfonline.comnih.gov. This ability allows 8HQ derivatives to significantly perturb metal ion homeostasis within biological systems nih.govresearchgate.nettandfonline.com.

The anticancer activity of these chelators is often explained by this disruption of intracellular metal balance, which can either lead to the depletion of essential metal ions required for cell growth or shuttle an excess of metal ions into sensitive cellular compartments nih.gov. Dysregulation of metal homeostasis is also implicated in the pathology of neurodegenerative diseases, and metal chelation therapy with compounds like 8HQ derivatives has been proposed as a strategy to restore this balance and reduce the neurotoxicity caused by aberrant metal-protein interactions tandfonline.com. The interaction is not limited to a single ion; for example, the anticancer effects of the 8HQ derivative clioquinol (B1669181) are related to its chelation of both copper (Cu) and zinc (Zn) ions dovepress.comnih.gov.

| Derivative Class | Targeted Metal Ions | Biological Consequence |

| 8-Hydroxyquinolines | Fe(II), Fe(III) | Inhibition of Fenton reaction, reduction of oxidative stress nih.gov |

| Clioquinol (8HQ derivative) | Cu(II), Zn(II) | Proteasome inhibition, antiangiogenesis activity dovepress.comnih.gov |

| General 8HQ derivatives | Various divalent metals | Perturbation of intracellular metal homeostasis nih.gov |

Role in Oxidative Stress Reduction (e.g., Fenton Reaction Inhibition, Hydroxyl Radical Scavenging)

A key mechanistic benefit of the metal-chelating properties of 8-hydroxyquinoline derivatives is their ability to mitigate oxidative stress nih.gov. They can chelate iron ions, such as Fe(II) and Fe(III), which are key catalysts in the Fenton reaction nih.gov. The Fenton reaction involves the interaction of iron (II) with hydrogen peroxide to generate the highly reactive and damaging hydroxyl radical (•OH) nih.govmdpi.com. By sequestering iron ions, these quinoline derivatives can prevent the formation of these free radicals, thus protecting cells from oxidative damage nih.gov.

This action directly inhibits a major source of reactive oxygen species (ROS), which are implicated in cellular damage and the progression of various diseases nih.gov. Studies have confirmed that by liganding iron, quinoline compounds can decrease the rate of ROS production nih.gov. In addition to preventing their formation, some derivatives have also been identified as effective radical scavengers themselves researchgate.net. This dual action—preventing the generation of hydroxyl radicals via Fenton reaction inhibition and scavenging existing radicals—positions these compounds as significant agents in reducing oxidative stress dovepress.comnih.gov.

Mechanistic Investigations of Protein Binding (e.g., Blood Plasma Albumin)

The interaction of drugs with plasma proteins is a critical factor influencing their distribution, metabolism, and efficacy wikipedia.orgresearchgate.net. Only the unbound fraction of a drug is typically able to diffuse through membranes to interact with therapeutic targets or be metabolized and excreted wikipedia.orgresearchgate.net. Human serum albumin (HSA) is the most abundant protein in blood plasma and is a primary binding protein for many acidic and neutral drugs wikipedia.org.

Mechanistic studies on derivatives of 8-hydroxyquinoline have provided insight into their binding with HSA. Research on 2-amino-8-hydroxyquinoline (A8HQ), a close structural analog, utilized multispectroscopic techniques and molecular modeling to investigate this interaction nih.gov. The findings showed that the molecule preferably binds within subdomain IIA of HSA, which is located near the tryptophan residue Trp214 nih.gov.

Thermodynamic analysis revealed that the binding process is driven primarily by hydrophobic interactions and hydrogen bonding nih.gov. The binding affinity was found to be significant, with binding constants (Kₐ) measured at different pH values, reflecting the various isomers of HSA present under physiological conditions nih.gov. This binding was also observed to induce conformational changes in both the secondary and tertiary structures of the albumin protein nih.gov. Such detailed binding studies are essential for understanding the pharmacokinetic profile of these compounds.

| HSA Isomer (pH) | Binding Constant (Kₐ) at 298 K |

| N isomer (pH 6.0) | 1.19 ± 0.04 × 10⁵ M⁻¹ |

| Physiological (pH 7.4) | 1.38 ± 0.05 × 10⁵ M⁻¹ |

| B isomer (pH 9.0) | 1.92 ± 0.07 × 10⁵ M⁻¹ |

| Data derived from studies on 2-amino-8-hydroxyquinoline, an analog of this compound nih.gov. |

Quenching Mechanisms (Static vs. Dynamic)

No specific studies detailing the fluorescence quenching mechanisms of this compound derivatives when interacting with biomolecules were identified. Research that differentiates between static and dynamic quenching for this specific class of compounds is not available in the reviewed sources.

Conformational Changes in Biomolecules

Similarly, there is a lack of specific research findings on the conformational changes in biomolecules, such as proteins or nucleic acids, that are induced by the binding of this compound derivatives.

Supramolecular Chemistry Applications of 8 Methylquinolin 6 Ol Derivatives

Design and Synthesis of 8-Methylquinolin-6-ol Based Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular self-assembly, where molecules spontaneously form ordered structures. The synthesis of the building blocks is a critical first step, often involving multi-step organic reactions to create molecules with specific functional groups that can direct their assembly. For quinoline-based systems, synthetic routes like the Skraup or Friedländer synthesis are common starting points for the core structure, followed by functional group modifications. chemshuttle.com

Despite the existence of established synthetic methods for quinoline (B57606) derivatives, specific literature detailing the design and synthesis of this compound for the express purpose of creating supramolecular architectures could not be identified.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of ligand is crucial as it dictates the framework's topology, pore size, and chemical functionality. 8-Hydroxyquinolinate and its derivatives are known to act as effective ligands in the assembly of MOFs, creating robust frameworks with applications in chemical sensing and catalysis. scirp.org These ligands coordinate to metal centers through their heterocyclic nitrogen and hydroxyl oxygen atoms.

A targeted search for supramolecular structures did not yield any published research on the incorporation of this compound as an organic linker in the construction of Metal-Organic Frameworks.

Self-assembly is the process by which molecules adopt a defined arrangement without guidance from an external source. In supramolecular chemistry, this is driven by non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. The study of these processes in both solution and the solid state is fundamental to understanding how molecular information translates into macroscopic material properties.

While the self-assembly of 8-hydroxyquinoline (B1678124) derivatives is well-documented, leading to structures like helices and coordination networks, specific studies on the self-assembly behavior of this compound in either solution or the solid state are not available in the reviewed literature.

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. rsc.orgchemicalbook.com This molecular recognition is highly specific, relying on complementary shapes, sizes, and chemical interactions. This principle is the basis for applications such as chemical sensing, drug delivery, and catalysis. The chelating ability of many quinoline derivatives makes them excellent hosts for various metal ions. nih.gov

No specific examples of this compound acting as a host molecule or participating in specific molecular recognition or host-guest chemistry studies were found in the scientific literature.

Construction of Molecular Machines and Devices

Molecular machines are molecule-level devices capable of performing mechanical-like movements in response to an external stimulus such as light, heat, or a change in chemical environment. These systems are often based on interlocked structures like rotaxanes and catenanes, where the controlled movement of one component relative to another can be harnessed to perform a task.

The construction of molecular machines is a highly specialized area of supramolecular chemistry. Extensive searches did not locate any reports on the use of this compound as a component in the design or synthesis of molecular machines or devices.

Supramolecular Gelation and Material Science Applications

Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes a solvent. These materials are of interest in material science due to their stimuli-responsive nature and potential applications in areas like tissue engineering and controlled release. The formation of the gel network is driven by specific, directional non-covalent interactions between the LMWG molecules. bldpharm.comnih.gov

There is no available research describing the use of this compound or its derivatives as a low-molecular-weight gelator for the formation of supramolecular gels.

Future research on this compound is poised to expand upon its known properties and applications, venturing into new scientific territories. The development of innovative synthetic routes, advanced analytical techniques, and integrated computational models will be instrumental in unlocking the full potential of this compound. These efforts are expected to reveal novel biological activities and pave the way for its application in cutting-edge technologies.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 8-Methylquinolin-6-ol?

A stepwise approach involving methylation and alkylation of quinolinol derivatives is often utilized. For example, 2-isopropyl-8-quinolinol can be synthesized via methylation of 8-quinolinol with dimethyl sulfate, followed by alkylation with isopropyl lithium and subsequent demethylation . Reaction conditions (e.g., low-temperature alkylation) and purification via recrystallization are critical for yield optimization.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

- Melting point determination (e.g., mp 56–58°C for related 8-amino-2-methylquinoline derivatives) .

- Spectroscopic characterization : NMR for functional group analysis and X-ray crystallography for confirming molecular geometry .

- Thin-layer chromatography (TLC) for preliminary identification, as described for quinolin-8-ol derivatives .

Q. What experimental precautions are necessary when handling this compound?

Follow protocols for similar hydroxyquinoline derivatives:

Q. How does the substituent position (methyl at C8, hydroxyl at C6) influence the compound’s stability in solution?

Stability studies in acidic/alkaline media can be conducted using UV-Vis spectrophotometry. For example, 8-hydroxyquinoline derivatives exhibit pH-dependent tautomerism, which affects their spectroscopic profiles and reactivity .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of molecular orbitals, charge distribution, and thermodynamic properties. Benchmark against experimental data (e.g., X-ray structures) to validate computational models .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Apply a multi-technique validation framework:

Q. What strategies optimize the fluorescence properties of this compound for sensor applications?

Modify the quinoline backbone via:

- Substituent engineering : Introduce electron-donating/withdrawing groups to tune emission wavelengths.

- Metal complexation : Study chelation with transition metals (e.g., Fe³⁺, Al³⁺) to enhance fluorescence intensity, as seen in 8-amidoquinoline probes .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Employ spectrophotometric methods with Fehling’s solution for complexation, measuring absorbance at 410 nm . For enhanced sensitivity, couple with HPLC-UV or LC-MS, ensuring calibration against certified standards.

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

Conduct UV-Vis and FT-IR studies across a pH range (2–12) and solvents (polar aprotic vs. protic). Compare results with DFT-derived tautomer stability rankings to identify dominant forms under specific conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.